
5-Phenylpent-4-EN-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-4-EN-2-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a phenyl group attached to a pent-4-EN-2-ynoic acid backbone. This compound is of interest due to its unique structural features, which include both double and triple carbon-carbon bonds, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-EN-2-ynoic acid typically involves the reaction of phenylacetylene with various reagents to introduce the necessary functional groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts that can withstand the rigors of industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-4-EN-2-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: The phenyl group and the alkyne moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typical for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-Phenylpent-4-EN-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Phenylpent-4-EN-2-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and phenyl groups. These functional groups can interact with different molecular targets, such as enzymes or receptors, leading to a range of biological activities. The pathways involved often include the formation of reactive intermediates that can further react with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-phenylpent-2-en-4-ynoic acid: Similar in structure but contains a cyano group.
Phenylacetylene: Contains a phenyl group attached to an alkyne but lacks the extended carbon chain.
Pent-4-EN-2-ynoic acid: Similar backbone but without the phenyl group.
Uniqueness
5-Phenylpent-4-EN-2-ynoic acid is unique due to the combination of its phenyl group and the conjugated alkyne and alkene system. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
80220-97-9 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-phenylpent-4-en-2-ynoic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13) |
InChI Key |
MMDKLBLUIAVFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



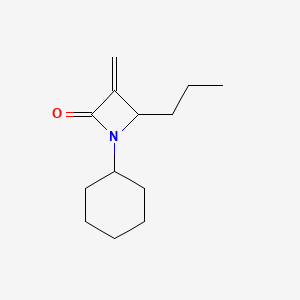
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
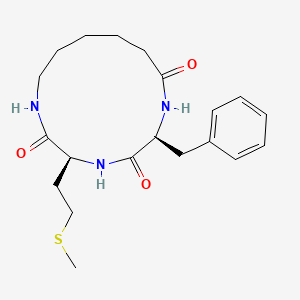

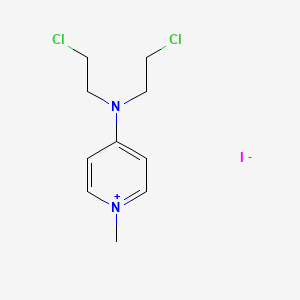
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


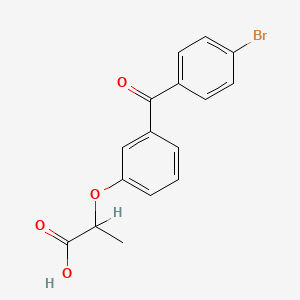
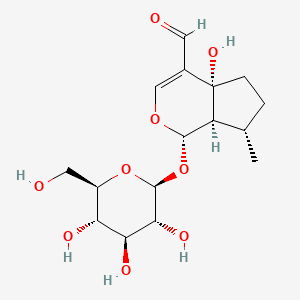


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
